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Compound of Interest

Compound Name: 3-Chloroiminodibenzyl

Cat. No.: B195742 Get Quote

InChI Key: MHUXTOYYIDFXRF-UHFFFAOYSA-N

This technical guide provides an in-depth overview of 3-Chloroiminodibenzyl, a significant

chemical intermediate in pharmaceutical synthesis. The document is tailored for researchers,

scientists, and drug development professionals, offering detailed information on its chemical

properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties
3-Chloroiminodibenzyl, also known as 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, is a

tricyclic compound.[1] Its core structure is the iminodibenzyl moiety, which is central to a class

of compounds with notable biological activities. The physicochemical properties of 3-
Chloroiminodibenzyl are summarized in the table below.
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Property Value Reference

CAS Number 32943-25-2 [2]

Molecular Formula C14H12ClN [2][3]

Molar Mass 229.70 g/mol [2][3]

Melting Point 87 °C [2]

Boiling Point 116-121 °C (at 0.09 Torr) [2]

Solubility
Slightly soluble in DMSO and

Methanol
[2]

InChI

InChI=1S/C14H12ClN/c15-12-

8-7-11-6-5-10-3-1-2-4-

13(10)16-14(11)9-12/h1-4,7-

9,16H,5-6H2

[3]

Synthesis of 3-Chloroiminodibenzyl
3-Chloroiminodibenzyl is a crucial intermediate in the synthesis of the tricyclic antidepressant,

Clomipramine.[4][5] Several synthetic routes have been reported, with a common pathway

involving the modification of iminodibenzyl. A generalized workflow for a prevalent synthetic

method is outlined below.
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A generalized synthetic workflow for 3-Chloroiminodibenzyl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b195742?utm_src=pdf-body-img
https://www.benchchem.com/product/b195742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis via Sandmeyer
Reaction
A common laboratory-scale synthesis involves the diazotization of an amino-precursor followed

by a Sandmeyer reaction.[6]

Diazotization: 3-amino-N-acetyliminodibenzyl is dissolved in a mixture of concentrated

hydrochloric acid and water. The solution is cooled to 0-5°C. An aqueous solution of sodium

nitrite is then added dropwise while maintaining the low temperature to form the diazonium

salt.

Sandmeyer Reaction: A solution of cuprous chloride in concentrated hydrochloric acid is

added to the diazonium salt solution. The reaction mixture is then warmed to approximately

60-65°C and stirred for several hours.

Isolation and Purification: The crude 5-acetyl-3-chloroiminodibenzyl is isolated by filtration

and then purified by recrystallization from a suitable solvent, such as ethanol.

Hydrolysis: The acetyl group is removed by hydrolysis with an aqueous alkali metal

hydroxide (e.g., NaOH) in a solvent like n-butanol at elevated temperatures (100-110°C) to

yield the final product, 3-Chloroiminodibenzyl.[4]

Biological Activity and Molecular Mechanisms
Beyond its role as a synthetic intermediate, 3-Chloroiminodibenzyl has been shown to exhibit

intrinsic biological activity. It has been identified as a dual inhibitor of soluble epoxide hydrolase

(sHE) and 5-lipoxygenase (5-LOX).[7]

Target Enzyme IC50 Value

Soluble Epoxide Hydrolase (sHE) 140 µM

5-Lipoxygenase (5-LOX) 6.5 µM

Soluble Epoxide Hydrolase (sHE) Inhibition
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Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids

(EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or potentially pro-

inflammatory diol counterparts.[2] By inhibiting sHE, 3-Chloroiminodibenzyl can increase the

bioavailability of EpFAs, thereby promoting anti-inflammatory and vasodilatory effects.
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Inhibition of the soluble epoxide hydrolase (sEH) pathway.

5-Lipoxygenase (5-LOX) Inhibition
5-Lipoxygenase is a key enzyme in the metabolic pathway that converts arachidonic acid into

leukotrienes, which are potent mediators of inflammation.[4] Inhibition of 5-LOX by 3-
Chloroiminodibenzyl can therefore lead to a reduction in the production of these pro-

inflammatory molecules.
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Inhibition of the 5-lipoxygenase (5-LOX) pathway.

Potential DNA Interaction
Structurally related tricyclic compounds have been reported to interact with DNA.[7] While

specific studies on the DNA interaction of 3-Chloroiminodibenzyl are not extensively detailed,

its chemical structure suggests a potential for such interactions, possibly through intercalation

or other binding modes. Further investigation using techniques such as thermal melting

studies, circular dichroism, or DNase I footprinting would be necessary to elucidate the nature

and extent of any DNA binding.

Experimental Protocols for Biological Assays
Soluble Epoxide Hydrolase (sHE) Inhibition Assay
(Fluorometric)
This protocol outlines a general procedure for a high-throughput screening assay to determine

the inhibitory activity of compounds against sHE.

Reagent Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b195742?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC548806/
https://www.benchchem.com/product/b195742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare an assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

Reconstitute human recombinant sEH enzyme in the assay buffer.

Prepare a stock solution of the fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic

acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent (e.g.,

DMSO).

Prepare serial dilutions of 3-Chloroiminodibenzyl (and a known inhibitor as a positive

control) in the assay buffer.

Assay Procedure (96-well or 384-well plate format):

Add the diluted sEH enzyme solution to each well.

Add the test compound solutions (including 3-Chloroiminodibenzyl dilutions, positive

control, and a vehicle control) to the respective wells.

Pre-incubate the enzyme and compound mixture for a defined period (e.g., 5-15 minutes)

at room temperature.

Initiate the enzymatic reaction by adding the diluted sEH substrate to all wells.

Measure the fluorescence kinetically or at a fixed endpoint using a microplate reader (e.g.,

excitation at 330 nm and emission at 465 nm for PHOME).

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a suitable dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay
(Spectrophotometric)
This protocol describes a common method for assessing the inhibition of 5-LOX activity.
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Reagent Preparation:

Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0).

Prepare a solution of 5-lipoxygenase (e.g., from potato or soybean) in the buffer and keep

it on ice.

Prepare a substrate solution of linoleic acid in the buffer.

Prepare serial dilutions of 3-Chloroiminodibenzyl (and a known inhibitor like quercetin as

a positive control) in a suitable solvent.

Assay Procedure:

In a quartz cuvette, mix the buffer, the 5-LOX enzyme solution, and the test compound

solution.

Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g.,

25°C).

Initiate the reaction by adding the linoleic acid substrate solution.

Monitor the increase in absorbance at 234 nm for a set time (e.g., 5-6 minutes) using a

spectrophotometer. This absorbance change corresponds to the formation of the

conjugated diene product.

Data Analysis:

Determine the rate of reaction from the change in absorbance over time.

Calculate the percentage of inhibition for each concentration of the test compound

compared to the control reaction without an inhibitor.

Calculate the IC50 value as described for the sHE assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

